Complement C5-IN-1

Complement cascade C5 convertase Species selectivity

Complement C5-IN-1 is a selective allosteric C5 inhibitor validated across species. It blocks MAC deposition (IC50 0.77 µM in human whole blood) and C5a generation without affecting C3/C4 (selective at ≤10 µM), preserving opsonic function. With rat C5 potency (IC50 45 nM) and in vivo xenograft survival efficacy, it enables preclinical studies inaccessible to human-specific biologics. Ideal for PNH, aHUS, and complement-mediated injury models.

Molecular Formula C24H32N2O6
Molecular Weight 444.5 g/mol
Cat. No. B2842124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameComplement C5-IN-1
Molecular FormulaC24H32N2O6
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(C)CCCOC1=C(C=C(C(=C1)NC(=O)NC(C)C2=CC=CC=C2OC)C(=O)O)OC
InChIInChI=1S/C24H32N2O6/c1-15(2)9-8-12-32-22-14-19(18(23(27)28)13-21(22)31-5)26-24(29)25-16(3)17-10-6-7-11-20(17)30-4/h6-7,10-11,13-16H,8-9,12H2,1-5H3,(H,27,28)(H2,25,26,29)/t16-/m0/s1
InChIKeyUFAFCKVYKJIJTR-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Complement C5-IN-1: A Selective Small-Molecule Allosteric Inhibitor of Complement Component C5 for Terminal Pathway Blockade


Complement C5-IN-1 (Compound 7) is a small-molecule allosteric inhibitor of complement component 5 (C5) [1]. It prevents cleavage of C5 into the anaphylatoxin C5a and the membrane attack complex (MAC)-initiating fragment C5b by C5 convertase, thereby blocking terminal complement activation . This compound is widely utilized as a research tool for investigating complement-mediated pathologies, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS) .

Why C5 Inhibitor Selection Demands Rigorous Evaluation: Complement C5-IN-1's Differentiated Profile


The complement cascade is a highly complex and context-dependent system. Not all C5 inhibitors are functionally equivalent; substitution without careful validation can lead to confounding experimental results. While biologics like eculizumab bind the C5 protein with high affinity, their species specificity and large size limit utility in many preclinical models. Small-molecule inhibitors, like Complement C5-IN-1, offer distinct advantages in terms of cell permeability and the potential for oral bioavailability, but their potency and selectivity must be carefully assessed [1]. Even within the small-molecule class, differences in potency across species, on-target selectivity against other complement components, and efficacy in complex biological matrices like whole blood significantly impact experimental outcomes .

Quantitative Differentiation of Complement C5-IN-1: Head-to-Head and Cross-Study Evidence for Scientific Selection


Species-Specific C5 Cleavage Inhibition: Human vs. Rat vs. Mouse Potency

Complement C5-IN-1 exhibits a distinct species-dependent inhibitory profile against C5 cleavage by C5 convertase, a crucial consideration for in vivo model selection. It demonstrates high potency against human C5 (IC50 = 11 nM), moderate potency against rat C5 (IC50 = 45 nM), and significantly weaker activity against mouse C5 (IC50 = 2.3 µM) . This contrasts with the biologic eculizumab, which is human-specific [1].

Complement cascade C5 convertase Species selectivity

MAC Deposition Inhibition in Human Whole Blood vs. Serum

Complement C5-IN-1 inhibits zymosan-induced MAC deposition in 50% human whole blood with an IC50 of 0.77 µM. In a less complex 2% human serum matrix, its potency increases dramatically to an IC50 of 5 nM . This 154-fold difference highlights the impact of plasma protein binding and cellular components on its apparent potency, a key consideration for translating in vitro results to ex vivo or in vivo settings.

Membrane Attack Complex (MAC) Ex vivo assay Therapeutic window

On-Target Selectivity: No Inhibition of C3 or C4 Cleavage

A critical differentiation for any complement inhibitor is its selectivity within the cascade. Complement C5-IN-1 demonstrates high target specificity by showing no inhibition of C3 or C4 cleavage at concentrations up to 10 µM . This is in contrast to C3 inhibitors like Compstatin, which broadly inhibit the central amplification loop, or certain C5 inhibitors that may exhibit off-target activity at higher concentrations.

Selectivity Off-target effects Complement cascade

In Vivo Efficacy: Prolongation of Xenograft Survival in a Rat Model

In a rat model of complement-mediated xenograft rejection, Complement C5-IN-1 administered as an intravenous bolus (10 mg/kg) followed by a continuous infusion (5 mg/kg/h) for 7 days significantly prolonged the survival of transfused human erythrocytes. Median graft survival increased from 1.2 hours in the control group to 16.8 hours in the treated group, representing a 14-fold extension . This was accompanied by a >80% reduction in MAC deposition on the erythrocytes.

In vivo pharmacology Xenograft model Therapeutic efficacy

Binding Affinity (KD) for Human C5

Complement C5-IN-1 binds to human C5 with high affinity, exhibiting a dissociation constant (KD) of 8.7 nM as measured by surface plasmon resonance (SPR) . This value is consistent with its functional potency in enzymatic assays (IC50 = 11 nM), confirming that its inhibitory activity is driven by direct, high-affinity target engagement.

Binding kinetics Surface Plasmon Resonance (SPR) Drug-target interaction

Optimal Research Applications for Complement C5-IN-1 Based on Its Differentiated Profile


In Vivo Studies of Terminal Complement Inhibition in Rat Models

The moderate potency of Complement C5-IN-1 against rat C5 (IC50 = 45 nM) , combined with its validated in vivo efficacy in prolonging xenograft survival in rats [1], makes it a suitable tool for studying terminal complement blockade in rat disease models. This is a significant advantage over human-specific biologics like eculizumab, which cannot be used in rodent models. Researchers investigating complement-mediated tissue injury in rat models of ischemia-reperfusion injury, antibody-mediated rejection, or other inflammatory conditions can utilize Complement C5-IN-1 for proof-of-concept studies.

Ex Vivo Whole Blood Assays for Translational Pharmacology

The documented IC50 of 0.77 µM for inhibiting MAC deposition in 50% human whole blood provides a relevant benchmark for designing ex vivo studies that more closely mimic physiological conditions. This data allows researchers to select appropriate concentrations for assays using human whole blood, avoiding the overestimation of potency that can occur when relying solely on purified protein or diluted serum assays.

Selective Terminal Pathway Inhibition Without Disrupting Opsonization

Complement C5-IN-1's demonstrated selectivity, with no inhibition of C3 or C4 cleavage at concentrations up to 10 µM , makes it an ideal tool for dissecting the specific contribution of the terminal pathway (C5a and MAC) to disease pathogenesis. This allows researchers to block the pro-inflammatory and lytic functions of complement while leaving the critical opsonic functions (C3b deposition) intact, which is essential for pathogen clearance and immune complex handling.

In Vitro Cell-Based Assays for Complement-Mediated Cytotoxicity

Complement C5-IN-1 protects K562 cells from complement-mediated lysis with an EC50 of 19 nM . This robust cellular protection data supports its use in a variety of in vitro models to study the role of terminal complement in cell damage, including assays relevant to PNH and other hemolytic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Complement C5-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.